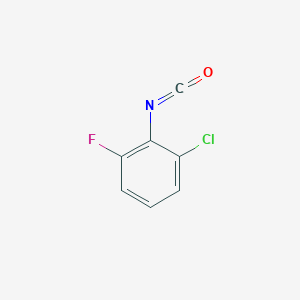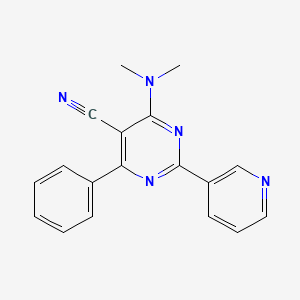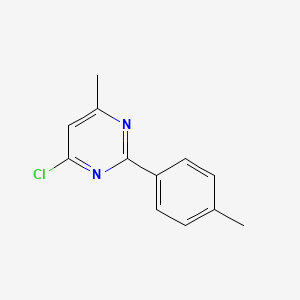
1-Chloro-3-fluoro-2-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isocyanate groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1-Chloro-3-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-3-fluoro-2-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature conditions to yield the desired isocyanate compound . Industrial production methods often involve similar reaction pathways but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Análisis De Reacciones Químicas
1-Chloro-3-fluoro-2-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and reaction conditions employed.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines and alcohols. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in chemical synthesis and modification of biomolecules .
Comparación Con Compuestos Similares
1-Chloro-3-fluoro-2-isocyanatobenzene can be compared with other isocyanate compounds such as:
1-Chloro-2-isocyanatobenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
3-Fluoro-2-isocyanatobenzene: Lacks the chlorine substituent, leading to different chemical properties and reactivity.
1-Chloro-4-isocyanatobenzene: The position of the isocyanate group is different, which can influence the compound’s reactivity and applications.
The presence of both chlorine and fluorine substituents in this compound makes it unique and can enhance its reactivity and versatility in various chemical reactions.
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDUNDOCWFAOSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2376628.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2376629.png)
![1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid](/img/structure/B2376630.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)

![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2376648.png)
